molecular formula C12H21NO4 B3188670 Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 228270-33-5

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B3188670
CAS No.: 228270-33-5
M. Wt: 243.30 g/mol
InChI Key: GFLBASJQJLQUMN-ULKQDVFKSA-N
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Description

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: is a chemical compound with the molecular formula C12H21NO4. It is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is often used as a protecting group in organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its role as a protecting group. It forms stable intermediates that prevent reactive sites from undergoing unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the bicyclic structure .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

228270-33-5

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

GFLBASJQJLQUMN-ULKQDVFKSA-N

SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
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Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 3
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Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 4
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

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